![molecular formula C13H13Cl2NS B3078025 {2-[(2-Chlorobenzyl)thio]phenyl}amine hydrochloride CAS No. 1049739-00-5](/img/structure/B3078025.png)
{2-[(2-Chlorobenzyl)thio]phenyl}amine hydrochloride
Overview
Description
“{2-[(2-Chlorobenzyl)thio]phenyl}amine hydrochloride” is a chemical compound with the CAS Number: 1049739-00-5 . It has a molecular weight of 286.22 and its IUPAC name is 2-[(2-chlorobenzyl)sulfanyl]aniline hydrochloride . It is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of “{2-[(2-Chlorobenzyl)thio]phenyl}amine hydrochloride” is represented by the linear formula: C13 H12 Cl N S . Cl H . The InChI code for this compound is 1S/C13H12ClNS.ClH/c14-11-6-2-1-5-10(11)9-16-13-8-4-3-7-12(13)15;/h1-8H,9,15H2;1H .Physical And Chemical Properties Analysis
“{2-[(2-Chlorobenzyl)thio]phenyl}amine hydrochloride” is a solid at room temperature . It has a molecular weight of 286.22 .Scientific Research Applications
Orthometalation of Primary Amines : Vicente et al. (1997) studied the orthometalation of primary benzylamines, including derivatives similar to {2-[(2-Chlorobenzyl)thio]phenyl}amine hydrochloride. They discovered that these compounds can form complexes with palladium, indicating potential applications in organometallic chemistry (Vicente et al., 1997).
Reactivity with Cyanates : Cruz et al. (2007) explored the reactivity of chlorodeoxypseudoephedrine hydrochlorides with various cyanates, revealing that these reactions could yield a range of heterocyclic compounds. This suggests potential applications in the synthesis of novel organic compounds (Cruz et al., 2007).
Antimalarial and Antibacterial Effects : Elslager et al. (1980) investigated the antimalarial and antibacterial properties of quinazolines, which were synthesized using a process involving compounds similar to {2-[(2-Chlorobenzyl)thio]phenyl}amine hydrochloride. This research indicates potential pharmaceutical applications (Elslager et al., 1980).
Structural Studies of Amine Derivatives : Ávalos et al. (1993) conducted studies on the structure of adducts formed from amine derivatives, providing insights into the molecular architecture and potential applications in material science (Ávalos et al., 1993).
Chemical Synthesis and Antimicrobial Activity : Abubshait et al. (2011) synthesized novel organic compounds using a process that could potentially involve {2-[(2-Chlorobenzyl)thio]phenyl}amine hydrochloride. These compounds exhibited antimicrobial properties, indicating possible applications in developing new antibacterial agents (Abubshait et al., 2011).
Rubber Chemistry and Vulcanizates : Tarasova et al. (1965) investigated the effects of thio-derivatives of amines on rubber and vulcanizates, suggesting applications in the rubber industry for improving material properties (Tarasova et al., 1965).
Protection of Primary Amines : Bruekelman et al. (1984) developed a method for protecting primary amine groups, which could potentially involve the use of {2-[(2-Chlorobenzyl)thio]phenyl}amine hydrochloride. This has implications for synthetic chemistry and drug development (Bruekelman et al., 1984).
Hydrogen-Bonded Helices in 2-Aminothiazole Derivatives : Hu and Cao (2011) explored the synthesis of chiral crystals from small achiral molecules, including derivatives of 2-aminothiazole, which could relate to {2-[(2-Chlorobenzyl)thio]phenyl}amine hydrochloride. This research has potential applications in crystallography and chiral materials (Hu & Cao, 2011).
Safety and Hazards
properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]aniline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNS.ClH/c14-11-6-2-1-5-10(11)9-16-13-8-4-3-7-12(13)15;/h1-8H,9,15H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWJVRYKRQCSVCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=CC=CC=C2N)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{2-[(2-Chlorobenzyl)thio]phenyl}amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



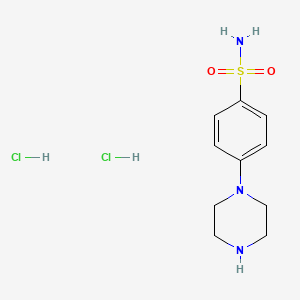
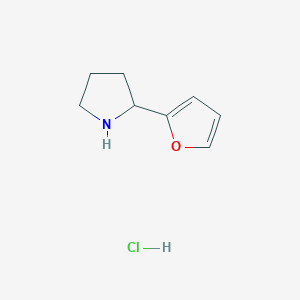
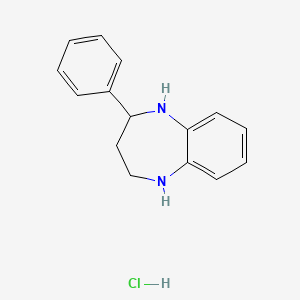

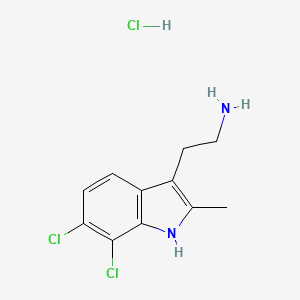
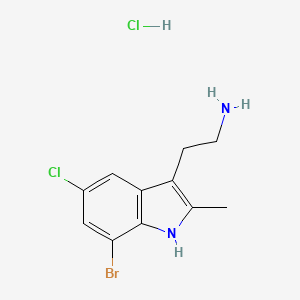

![{2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride](/img/structure/B3078032.png)

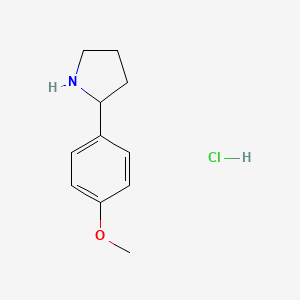
amine hydrochloride](/img/structure/B3078042.png)
![N-{2-[(4-Chlorophenyl)thio]ethyl}-3-methoxy-1-propanamine hydrochloride](/img/structure/B3078045.png)
![{2-[(3-Methylbenzyl)thio]phenyl}amine hydrochloride](/img/structure/B3078050.png)
